molecular formula C12H20S B1296729 3-Octylthiophene CAS No. 65016-62-8

3-Octylthiophene

Cat. No. B1296729
M. Wt: 196.35 g/mol
InChI Key: WQYWXQCOYRZFAV-UHFFFAOYSA-N
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Patent
US09184315B2

Procedure details

To a 250 mL of two-ported flask filled with 3-octylthiophene (10.00 g, 50.93 mmol) was added 60 mL of DMF. A solution of NBS (9.26 g, 52.03 mmol) in 60 mL of DMF was added dropwise in an iced saline bath. After addition was completed, the mixture was warmed to the room temperature and then stirred at this temperature overnight. The reaction was stopped and the resultant product was poured into 200 mL of water. The mixture was extracted with dichloromethane (60 mL×4). The organic phase was washed with aqueous potassium hydroxide solution (2 M, 100 mL), saturated saline (100 mL) and water (100 mL×2), successively. The organic phase was dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure. The resultant product was separated with chromatographic column, in which eluant was petroleum ether, to give a liquid as oil (12.60 g, yield: 89%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
9.26 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four
Yield
89%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:9]1[CH:13]=[CH:12][S:11][CH:10]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].C1C(=O)N([Br:21])C(=O)C1.O>CN(C=O)C>[Br:21][C:10]1[S:11][CH:12]=[CH:13][C:9]=1[CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(CCCCCCC)C1=CSC=C1
Step Two
Name
Quantity
9.26 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at this temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (60 mL×4)
WASH
Type
WASH
Details
The organic phase was washed with aqueous potassium hydroxide solution (2 M, 100 mL), saturated saline (100 mL) and water (100 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resultant product was separated with chromatographic column, in which eluant

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1SC=CC1CCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 12.6 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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